N-(4-ethoxyphenyl)-4-phenyl-1,3-thiazol-2-amine hydrochloride
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Overview
Description
N-(4-ethoxyphenyl)-4-phenyl-1,3-thiazol-2-amine hydrochloride is a synthetic organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of an ethoxyphenyl group and a phenyl group attached to the thiazole ring, along with an amine group that is protonated to form the hydrochloride salt
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)-4-phenyl-1,3-thiazol-2-amine hydrochloride typically involves the condensation of 4-ethoxyaniline with 4-phenylthiazol-2-amine under acidic conditions to form the desired product. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the thiazole ring. The reaction mixture is then neutralized with a base, and the product is isolated as the hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for reagent addition and product isolation can further enhance the efficiency and reproducibility of the process. Additionally, the purification of the final product can be achieved through recrystallization or chromatographic techniques to obtain a high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxyphenyl)-4-phenyl-1,3-thiazol-2-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction of the thiazole ring can lead to the formation of dihydrothiazole derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Condensation: The amine group can participate in condensation reactions with aldehydes or ketones to form imines or Schiff bases.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA), and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic reagents like nitric acid (HNO3), bromine (Br2), and sulfuric acid (H2SO4) are employed.
Condensation: Aldehydes or ketones in the presence of acid or base catalysts are used for condensation reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Nitro, halo, or sulfonyl derivatives.
Condensation: Imines or Schiff bases.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex thiazole derivatives with potential biological activities.
Biology: Studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Medicine: Evaluated for its pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Used as an intermediate in the production of dyes, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-4-phenyl-1,3-thiazol-2-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The compound’s thiazole ring and aromatic substituents enable it to bind to active sites or allosteric sites of target proteins, thereby influencing their function. The exact pathways and molecular targets can vary depending on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Similar Compounds
N-(4-methoxyphenyl)-4-phenyl-1,3-thiazol-2-amine hydrochloride: Similar structure with a methoxy group instead of an ethoxy group.
N-(4-chlorophenyl)-4-phenyl-1,3-thiazol-2-amine hydrochloride: Contains a chloro group instead of an ethoxy group.
N-(4-methylphenyl)-4-phenyl-1,3-thiazol-2-amine hydrochloride: Features a methyl group instead of an ethoxy group.
Uniqueness
N-(4-ethoxyphenyl)-4-phenyl-1,3-thiazol-2-amine hydrochloride is unique due to the presence of the ethoxy group, which can influence its physicochemical properties, such as solubility and lipophilicity, as well as its biological activity. The ethoxy group may enhance the compound’s ability to interact with hydrophobic pockets in target proteins, potentially leading to improved efficacy in certain applications.
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-4-phenyl-1,3-thiazol-3-ium-2-amine;chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2OS.ClH/c1-2-20-15-10-8-14(9-11-15)18-17-19-16(12-21-17)13-6-4-3-5-7-13;/h3-12H,2H2,1H3,(H,18,19);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQWDNULQNMOPMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=[NH+]C(=CS2)C3=CC=CC=C3.[Cl-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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